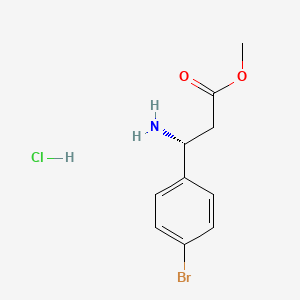
tert-butyl N-(4-amino-3-hydroxybutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-(4-amino-3-hydroxybutyl)carbamate” is a chemical compound. It is also known as “tert-Butyl (4-aminocyclohexyl)carbamate” with a molecular weight of 214.30 . The empirical formula is C11H22N2O2 .
Synthesis Analysis
The synthesis of carbamates like “this compound” can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)OC(=O)NC1CCC(O)CC1 . The InChI key is DQARDWKWPIRJEH-UHFFFAOYSA-N . Chemical Reactions Analysis
The tert-butyl carbamate group in “this compound” can undergo a Boc deprotection mechanism using trifluoroacetic acid (TFA) . The steps include protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under the acidic conditions .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(4-amino-3-hydroxybutyl)carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 4-aminobutanol in the presence of a base.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "4-aminobutanol", "base (e.g. triethylamine)" ], "Reaction": [ "Add 4-aminobutanol to a solution of tert-butyl N-(chlorocarbonyl)carbamate in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extracting the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product, tert-butyl N-(4-amino-3-hydroxybutyl)carbamate." ] } | |
Número CAS |
1498637-39-0 |
Fórmula molecular |
C9H20N2O3 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
tert-butyl N-(4-amino-3-hydroxybutyl)carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)6-10/h7,12H,4-6,10H2,1-3H3,(H,11,13) |
Clave InChI |
AQSSZLQARHGZGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(CN)O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



